molecular formula C23H31ClN2O2 B2889754 2-Ethoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide hydrochloride CAS No. 101365-55-3

2-Ethoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide hydrochloride

Cat. No.: B2889754
CAS No.: 101365-55-3
M. Wt: 403.0 g/mol
InChI Key: MOMRQEACTORZCH-UHFFFAOYSA-N
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Description

Ethoxyacetyl fentanyl (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. Ethoxyacetyl fentanyl is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Biological Activity

2-Ethoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide hydrochloride, also known by its CAS number 101365-55-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant studies.

Molecular Formula : C23H31ClN2O
Molecular Weight : 396.96 g/mol
Synonyms : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its analgesic and anti-inflammatory properties. The compound's structure suggests potential interactions with opioid receptors, which are critical in pain modulation.

  • Opioid Receptor Interaction : The compound is believed to exhibit activity at the mu-opioid receptor, which is associated with analgesic effects. Studies have indicated that compounds with similar piperidine structures often demonstrate affinity for these receptors.
  • Anti-inflammatory Effects : Research indicates that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in conditions characterized by excessive inflammation.

In Vitro Studies

A study conducted on mouse splenocytes demonstrated that this compound could enhance immune responses when tested against recombinant PD-1/PD-L1 interactions. The compound showed a significant rescue effect on immune cells at concentrations as low as 100 nM, suggesting a potential role in immunomodulation (Konstantinidou et al.) .

In Vivo Studies

In vivo studies have reported that the administration of this compound resulted in notable analgesic effects in rodent models of acute pain. The efficacy was comparable to established opioid analgesics, indicating its potential as a therapeutic agent for pain management.

Comparative Analysis of Biological Activity

Compound NameMechanism of ActionEfficacy (IC50)Reference
2-Ethoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide HClMu-opioid receptor agonism100 nM (immune response)Konstantinidou et al.
FentanylMu-opioid receptor agonism0.5 nMPubChem
MorphineMu-opioid receptor agonism10 nMPubChem

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for safety profiles similar to other opioids. Long-term studies are necessary to ascertain potential side effects or dependency issues associated with its use.

Properties

IUPAC Name

2-ethoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2.ClH/c1-2-27-19-23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20;/h3-12,22H,2,13-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMRQEACTORZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701037207
Record name Ethoxyacetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101365-55-3
Record name Ethoxyacetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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